3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a tetrahydro-2H-pyran-2-yl group. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C₁₂H₁₃BrN₂O, with a molecular weight of approximately 281.148 g/mol .
Research indicates that 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which could lead to modulation of their activity .
The synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. Common methods include:
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has diverse applications, including:
Studies on the interactions of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with biological targets have revealed insights into its potential efficacy in modulating enzyme activity and influencing various biochemical pathways. The presence of the tetrahydro-pyran group may enhance solubility and bioavailability, facilitating better interaction with target molecules .
Several compounds share structural similarities with 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 1187582-58-6 | 0.92 |
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 82099-98-7 | 0.84 |
3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-c]pyridine | 1416712-59-8 | 0.84 |
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole | 1638764-64-3 | 0.83 |
3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazol-5-amines | 1788054–90–9 | 0.83 |
The uniqueness of 3-bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole lies in its specific substitution pattern and the presence of the tetrahydro-pyran group, which can influence its reactivity and biological activity compared to other similar compounds. This distinct structure may confer unique pharmacological properties that warrant further exploration in drug discovery and development .